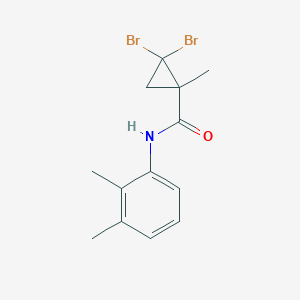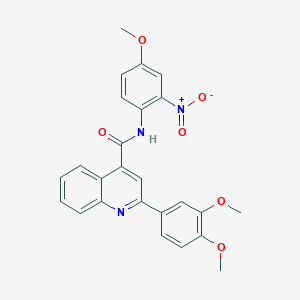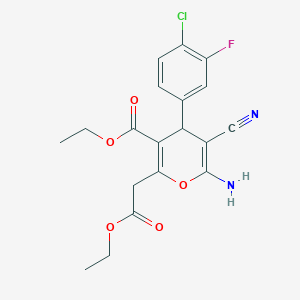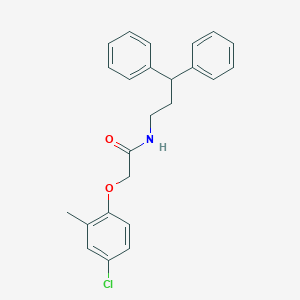![molecular formula C24H20N2O5S2 B332905 DIMETHYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B332905.png)
DIMETHYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in medicinal chemistry and material science . This particular compound features a quinoline moiety, which is often associated with significant pharmacological properties .
Preparation Methods
The synthesis of DIMETHYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the incorporation of the quinoline moiety. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
DIMETHYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Scientific Research Applications
DIMETHYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of DIMETHYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar compounds to DIMETHYL 3-METHYL-5-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE include other thiophene and quinoline derivatives. These compounds share similar structural features but may differ in their specific biological activities and applications . For example, suprofen and articaine are thiophene-based drugs with anti-inflammatory and anesthetic properties, respectively . The unique combination of the quinoline and thiophene moieties in this compound distinguishes it from other compounds and contributes to its diverse applications .
Properties
Molecular Formula |
C24H20N2O5S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
dimethyl 3-methyl-5-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H20N2O5S2/c1-12-9-10-18(32-12)17-11-15(14-7-5-6-8-16(14)25-17)21(27)26-22-19(23(28)30-3)13(2)20(33-22)24(29)31-4/h5-11H,1-4H3,(H,26,27) |
InChI Key |
PEYQNYQFEJAQKF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C(=O)OC |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE](/img/structure/B332822.png)
![4-{3-[(3-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B332823.png)
![(4Z)-4-{4-methoxy-3-[(4-nitrobenzyl)oxy]benzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B332825.png)
![N-{4-[({5-nitro-2-pyridinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B332826.png)

![Diisopropyl 5-[(3-{3-nitrophenyl}acryloyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B332829.png)
![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332830.png)




![Diisopropyl 5-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B332839.png)
![ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B332843.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B332845.png)
